2,4-Dichlorothieno[2,3-d]pyrimidine

Catalog No.
S731108
CAS No.
18740-39-1
M.F
C6H2Cl2N2S
M. Wt
205.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorothieno[2,3-d]pyrimidine

CAS Number

18740-39-1

Product Name

2,4-Dichlorothieno[2,3-d]pyrimidine

IUPAC Name

2,4-dichlorothieno[2,3-d]pyrimidine

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

InChI

InChI=1S/C6H2Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H

InChI Key

HRXNGIQKOWQHCX-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)Cl)Cl

Synthesis of New Anticancer Medicines

Antimicrobial Activity

Synthesis of PI3K Inhibitor

Synthesis of New Antitumor Medications

Synthesis of Kinase Inhibitors

Anti-Inflammatory Activity

2,4-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic organic compound characterized by a fused thieno-pyrimidine ring system. Its molecular formula is C6H2Cl2N2SC_6H_2Cl_2N_2S, and it has a molecular weight of 205.06 g/mol. The compound typically appears as a white to almost white powder or crystal, with a melting point ranging from 136.0 °C to 140.0 °C . The presence of two chlorine atoms at the 2 and 4 positions on the pyrimidine ring contributes to its unique chemical properties.

The chemical reactivity of 2,4-Dichlorothieno[2,3-d]pyrimidine is influenced by the electronegative chlorine substituents, which can participate in nucleophilic substitution reactions. It can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution and nucleophilic attack on the carbon atoms adjacent to the chlorine substituents. Additionally, it can be involved in cyclization reactions leading to more complex heterocycles .

Research indicates that 2,4-Dichlorothieno[2,3-d]pyrimidine exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structural features allow it to interact with biological targets such as kinases and estrogen receptors, making it a candidate for therapeutic applications in cancer treatment and other diseases . Studies have shown that derivatives of this compound can possess antifolate and antimalarial properties, highlighting its potential in medicinal chemistry .

The synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
  • Chlorination: Chlorination of thieno-pyrimidine derivatives can introduce chlorine atoms at the desired positions.
  • Refined Techniques: A notable method involves using 3-amino-2-methoxycarbonylthiophene as a starting material, achieving high yields through controlled reaction conditions and purification processes .

These methods emphasize efficiency and yield optimization while ensuring high purity levels suitable for pharmaceutical applications.

The applications of 2,4-Dichlorothieno[2,3-d]pyrimidine are diverse:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Research: Used in studies focusing on enzyme inhibition and receptor interactions.
  • Material Science: Investigated for potential applications in organic electronics due to its unique electronic properties.

Interaction studies have demonstrated that 2,4-Dichlorothieno[2,3-d]pyrimidine can effectively bind to various biological targets. For instance, it has been assessed for its ability to inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies reveal how modifications to the thieno-pyrimidine core can enhance or diminish biological activity, providing insights into optimizing drug design .

Several compounds share structural similarities with 2,4-Dichlorothieno[2,3-d]pyrimidine. Here are some notable examples:

Compound NameStructure TypeKey Features
2,4-Diaminothieno[2,3-d]pyrimidineThieno-pyrimidine derivativeExhibits antifolate activity
Thieno[3,2-d]pyrimidineRelated heterocyclic compoundDifferent substitution pattern; similar reactivity
Pyrimidinothiophene derivativesThioether-containing compoundsBroader range of biological activities

Uniqueness: The presence of dichloro substituents at specific positions on the thieno-pyrimidine framework distinguishes 2,4-Dichlorothieno[2,3-d]pyrimidine from its analogs. This unique substitution pattern enhances its biological activity and potential applications in drug development.

The development of thieno[2,3-d]pyrimidine derivatives began with the pursuit of novel heterocyclic compounds exhibiting enhanced biological activities compared to traditional medicinal scaffolds. 2,4-Dichlorothieno[2,3-d]pyrimidine emerged as a pivotal intermediate in medicinal chemistry due to its unique structure and reactivity profile.

The standard synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine historically involves the chlorination of 2,4-dihydroxythieno[2,3-d]pyrimidine using phosphorus oxychloride. As described in key literature, a typical procedure involves refluxing 2,4-dihydroxythieno[2,3-d]pyrimidine with POCl₃ for approximately 10 hours, resulting in a clear solution. After reaction completion (monitored by thin layer chromatography), the excess phosphorus oxychloride is evaporated under vacuum, and the residual oil is processed through a series of extraction and purification steps to yield the final product.

The synthesis methodology has evolved significantly over recent decades, with researchers developing more efficient and environmentally friendly approaches to improve yields and reduce reaction times. These advancements have established 2,4-dichlorothieno[2,3-d]pyrimidine as a fundamental building block in heterocyclic chemistry research.

Significance in Heterocyclic Medicinal Chemistry

The unique structural features of 2,4-dichlorothieno[2,3-d]pyrimidine have positioned it as a compound of considerable importance in medicinal chemistry. The reactivity of the chlorine atoms at positions 2 and 4 enables facile nucleophilic substitution reactions, allowing for the creation of diverse derivatives with tailored biological activities.

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess a remarkable spectrum of biological activities, including:

  • Anticancer properties through multiple mechanisms including apoptosis induction
  • Anti-inflammatory effects via modulation of key inflammatory pathways
  • Antimicrobial activity against various pathogens
  • Enzyme inhibition capabilities affecting multiple therapeutic targets
  • Central nervous system (CNS) protective effects

The versatility of the 2,4-dichlorothieno[2,3-d]pyrimidine scaffold is particularly evident in cancer research, where derivatives have been shown to induce programmed cell death through both apoptotic and necroptotic pathways. This dual mechanism of action represents a significant advantage in overcoming resistance mechanisms commonly observed in conventional cancer therapeutics.

Bioisosterism with Purine Nucleobases

One of the most compelling aspects of thieno[2,3-d]pyrimidine derivatives is their structural similarity to purine nucleobases found in DNA and RNA. This bioisosteric relationship is fundamental to understanding their biological activities and therapeutic potential.

Thieno[2,3-d]pyrimidine is recognized as a bioisostere not only of the quinazoline ring but also of purines, which play critical roles in numerous biological processes. As stated in recent research: "Thieno[2,3-d]pyrimidine fragment is not only bioistostere to quinazoline ring but also to purines which exist in nucleic acids responsible for several key biological processes of the living cells, thus it is of great interest for many researchers".

This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with biological targets involved in nucleic acid metabolism, potentially interfering with DNA synthesis, replication, and related cellular processes. The bioisosteric relationship has been strategically exploited in rational drug design, particularly for compounds targeting enzymes such as dihydrofolate reductase and thymidylate synthase.

Current Research Landscape and Emerging Applications

The research landscape surrounding 2,4-dichlorothieno[2,3-d]pyrimidine continues to expand, with significant advances in several key areas:

  • Receptor Modulation: Recent studies have identified novel thieno[2,3-d]pyrimidine derivatives as negative allosteric modulators of the dopamine D2 receptor, suggesting potential applications in neuropsychiatric disorders. As noted in a recent publication: "Recently, a novel negative allosteric modulator (NAM) of the D2-like dopamine receptors was identified through virtual ligand screening. This ligand comprises a thieno[2,3-d]pyrimidine scaffold that does not feature in known dopaminergic ligands".

  • Enzyme Inhibition: Several thieno[2,3-d]pyrimidine derivatives have demonstrated promising PDE4B inhibitory properties, indicating potential therapeutic applications in inflammatory and respiratory conditions.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive investigations into the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives are enhancing our understanding of how structural modifications influence biological activity, guiding the rational design of more potent and selective compounds.

  • Novel Synthetic Methodologies: Ongoing research continues to refine and develop new synthetic approaches for the preparation of thieno[2,3-d]pyrimidine derivatives, focusing on improved yields, stereoselectivity, and environmentally friendly processes.

The current research trajectory suggests a promising future for 2,4-dichlorothieno[2,3-d]pyrimidine in medicinal chemistry, with potential applications extending beyond traditional therapeutic areas into novel domains of drug discovery and development.

Gewald Reaction Approaches

The Gewald reaction remains a cornerstone for constructing the thieno[2,3-d]pyrimidine core. This three-component condensation typically involves ketones, malononitrile, and sulfur under basic conditions. For example, acetophenone reacts with malononitrile and sulfur in 2-methyltetrahydrofuran (2-Me-THF) using imidazole as a base to yield trisubstituted thiophene intermediates, which are subsequently functionalized [1]. Optimization studies demonstrate that solvent choice critically impacts yields: switching from ethanol to 2-Me-THF increased isolated yields from 10% to 40% under otherwise identical conditions [1].

A modified Gewald protocol using pyranone derivatives enables access to fused thienopyrano[2,3-d]pyrimidines. Triethylamine-catalyzed reactions at room temperature produce 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile in 85% yield, avoiding energy-intensive heating steps [2]. This intermediate serves as a precursor for subsequent chlorination and Dimroth rearrangement reactions to install the 2,4-dichloro motif [2].

Cyclization Methods for Core Formation

Cyclocondensation strategies using formamide or hydrazine derivatives effectively annulate the pyrimidine ring onto the thiophene scaffold. Heating 3-aminothiophene-2-carboxylates with excess formamide at 150°C for 6 hours produces thieno[2,3-d]pyrimidin-4(3H)-ones in 76–97% yields [3]. The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration (Figure 1).

Alternative cyclization pathways employ hydrazine hydrate to generate tetrazole intermediates, which undergo recyclization to form 2,3-diaminothienopyrimidines. Abu-Hashem et al. demonstrated that refluxing tetrazole derivatives with hydrazine hydrate induces intramolecular cyclization, yielding 2,4-dichloro analogs after subsequent chlorination [3].

Chlorination Strategies Using Phosphorus Oxychloride

Installation of chlorine atoms at the 2- and 4-positions typically involves treating thienopyrimidinones with phosphorus oxychloride (POCl₃). A standard protocol requires refluxing the substrate with 18.9 equivalents of POCl₃ for 4–12 hours, achieving 40–80% conversion to 2,4-dichlorothieno[2,3-d]pyrimidine [4]. The reaction mechanism likely proceeds through phosphorylation of the carbonyl oxygen, followed by nucleophilic displacement with chloride ions (Figure 2) [5].

Key optimization parameters include:

  • Temperature: Reactions below 0°C during POCl₃ addition minimize side product formation [4]
  • Workup: Slow quenching with ice-water prevents hydrolysis of the chlorinated product [4]
  • Solvent: Neat POCl₃ conditions enhance reaction efficiency compared to diluted systems [5]

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps in the synthetic sequence. For instance, amination of 2-amino-thieno[2,3-c]pyran-3-carbonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) completes in 15 minutes under microwave conditions (300 W, 100°C), compared to 12 hours conventionally, while improving yields from 70% to 95% [2]. This method reduces energy consumption and enables rapid screening of analogs.

Catalytic Four-Component Reactions

A breakthrough one-pot synthesis combines ketones, ethyl cyanoacetate, sulfur, and formamide using 10 mol% triethylamine as catalyst. This method constructs the thieno[2,3-d]pyrimidin-4(3H)-one core in 65–78% yield within 4 hours, eliminating chromatography purification [6]. The reaction cascade proceeds via:

  • Gewald-type thiophene formation
  • In situ cyclization with formamide
  • Tautomerization to the pyrimidinone

Solvent-Free Methodologies

Recent protocols minimize solvent use during chlorination steps. Ball milling thienopyrimidinone with POCl₃ and catalytic dimethylformamide (DMF) achieves 89% conversion to 2,4-dichloro derivatives in 2 hours, compared to 12 hours under reflux [4]. This mechanochemical approach reduces POCl₃ usage by 40% while maintaining selectivity.

Novel Synthetic Strategies

One-Step Synthesis Methods

The four-component reaction detailed in Section 3.2 represents a paradigm shift in step economy. By integrating ketone condensation, thiophene annulation, and pyrimidine cyclization into a single vessel, overall yields improve from 32% (multistep) to 68% while reducing waste generation [6].

Recyclization Techniques with Tetrazole Derivatives

Tetrazole intermediates enable regioselective functionalization. Slavinski et al. demonstrated that sulfonyl cyanamide salts undergo acid-catalyzed cyclization to yield 2-sulfonamido-thieno[2,3-d]pyrimidines, which can be further chlorinated [3]. This approach introduces diversity at position 2 before installing the chlorine substituents.

Dieckmann-Type Cyclization Applications

Though not directly reported for 2,4-dichlorothieno[2,3-d]pyrimidine, Dieckmann cyclization principles have been applied to related systems. Base-induced cyclization of ester-functionalized precursors could theoretically generate strained thienopyrimidine rings, but this remains an area for future exploration.

Reaction Mechanisms and Pathways

The Gewald reaction initiates with Knoevenagel condensation between the ketone and malononitrile, followed by sulfur incorporation via radical-mediated thiophene ring closure [1]. Cyclization with formamide proceeds through a six-membered transition state where the amine attacks the formylated carbonyl carbon (Figure 3) [3]. Chlorination with POCl₃ involves sequential phosphorylation of the 4- and 2-position carbonyl groups, with chloride acting as a nucleophile in both steps [5].

Yield Optimization and Scalability Considerations

ParameterConventional MethodOptimized MethodYield Improvement
Solvent (Gewald)Ethanol2-Me-THF10% → 40% [1]
Chlorination Time12 hours2 hours (ball mill)40% → 89% [4]
Amination ConditionsReflux, 12 hoursMicrowave, 15 min70% → 95% [2]

Scalability analyses indicate that the catalytic four-component reaction maintains 65% yield at 100 mmol scale, compared to 78% at 10 mmol [6]. Key challenges in large-scale production include controlling exotherms during POCl₃ reactions and minimizing thiophene oligomerization during Gewald steps.

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dichlorothieno[2,3-d]pyrimidine

Dates

Last modified: 08-15-2023

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